trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol
CAS No.: 1843344-03-5
Cat. No.: VC3169975
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.
![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol - 1843344-03-5](/images/structure/VC3169975.png)
Specification
CAS No. | 1843344-03-5 |
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Molecular Formula | C12H17NO2 |
Molecular Weight | 207.27 g/mol |
IUPAC Name | (1R,2R)-2-[(2-methoxyphenyl)methylamino]cyclobutan-1-ol |
Standard InChI | InChI=1S/C12H17NO2/c1-15-12-5-3-2-4-9(12)8-13-10-6-7-11(10)14/h2-5,10-11,13-14H,6-8H2,1H3/t10-,11-/m1/s1 |
Standard InChI Key | IWFKSHMBWVNJPY-GHMZBOCLSA-N |
Isomeric SMILES | COC1=CC=CC=C1CN[C@@H]2CC[C@H]2O |
SMILES | COC1=CC=CC=C1CNC2CCC2O |
Canonical SMILES | COC1=CC=CC=C1CNC2CCC2O |
Introduction
Structural Characteristics and Properties
Molecular Structure
Trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol features a cyclobutane ring with substituents in a trans arrangement. The cyclobutane ring typically adopts a puckered conformation to alleviate angle strain, resulting in a non-planar structure. This puckering, combined with the trans arrangement of substituents, creates a distinct three-dimensional architecture that influences the compound's chemical behavior and potential biological interactions.
The molecular structure can be described by the following key parameters:
Structural Feature | Description |
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Core Structure | Cyclobutane ring (four-membered carbocyclic ring) |
Position 1 Substituent | Hydroxyl group (-OH) |
Position 2 Substituent | [(2-Methoxyphenyl)methyl]amino group |
Stereochemistry | Trans configuration (substituents on opposite sides of the ring) |
Aromatic Component | 2-Methoxyphenyl group with methoxy at ortho position |
Physical and Chemical Properties
Based on structural analysis and comparison with related compounds, the following properties can be anticipated for trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol:
Property | Predicted Value | Rationale |
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Molecular Formula | C12H17NO2 | Based on structural composition |
Molecular Weight | Approximately 207.27 g/mol | Calculated from atomic weights |
Physical State | Likely solid at room temperature | Based on molecular weight and functional groups |
Solubility | Moderate solubility in polar organic solvents; limited water solubility | Due to presence of both hydrophilic (-OH, -NH-) and hydrophobic (aromatic ring) moieties |
Hydrogen Bond Donors | 2 | Hydroxyl group and secondary amine |
Hydrogen Bond Acceptors | 3 | Hydroxyl, methoxy, and amine functionalities |
Estimated LogP | 1.5-2.5 | Indicating moderate lipophilicity |
pKa (hydroxyl) | Approximately 15-16 | Typical for secondary cyclic alcohols |
pKa (amine) | Approximately 9-10 | Typical for secondary amines |
These properties suggest that trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol would exhibit moderate lipophilicity balanced by hydrogen-bonding capabilities, potentially enabling interactions with diverse biological environments.
Stereochemical Considerations
The cyclobutane ring in trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol can exist in several puckered conformations, with the degree and direction of puckering affected by the substituents. The trans configuration, combined with ring puckering, creates a specific three-dimensional architecture that distinguishes this compound from related cyclobutane derivatives with different stereochemical arrangements.
Synthesis Approaches
Reductive Amination Approach
One potential synthetic pathway could involve the reductive amination between a suitable cyclobutanone derivative and (2-methoxyphenyl)methylamine, followed by stereoselective reduction of the ketone to achieve the desired trans configuration. This approach would require careful control of reduction conditions to favor the formation of the trans isomer over the cis counterpart.
Cycloaddition-Based Approach
Another possible strategy could utilize [2+2] cycloaddition reactions to construct the cyclobutane ring with appropriate precursors, followed by functional group transformations to introduce the specific substituents in the desired configuration. This approach might be particularly valuable for establishing the stereochemistry of the final product.
Amino Acid-Derived Approach
Drawing from methodologies described for similar cyclic amino compounds, approaches based on modified amino acids could be considered. As suggested in research on conformationally restricted amino acid derivatives, cyclization strategies starting from appropriately functionalized linear precursors might provide access to the target cyclobutane scaffold .
Stereochemical Control
Achieving the specific trans configuration in trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol presents a significant synthetic challenge. Several strategies could be employed to control stereochemistry:
Strategy | Description | Potential Advantages |
---|---|---|
Substrate-Controlled Stereoselection | Utilizing existing stereochemical elements in starting materials to direct the introduction of new stereocenters | Can provide high stereoselectivity when matched steric interactions favor a specific approach |
Reagent-Controlled Stereoselection | Using chiral reducing agents (e.g., CBS catalyst) or chiral auxiliaries to direct stereochemical outcome | Potentially high stereoselectivity; can override substrate bias |
Kinetic Resolution | Separation of stereoisomers based on different reaction rates | Useful when direct stereoselective synthesis is challenging |
Chromatographic Separation | Isolation of the desired trans isomer from a mixture of stereoisomers | May be necessary when stereoselective synthesis provides insufficient selectivity |
The choice of strategy would depend on the specific synthetic route and the availability of appropriate starting materials and reagents.
Chemical Reactivity
Hydroxyl Group Reactivity
The hydroxyl group at position 1 of the cyclobutane ring in trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol can participate in reactions typical of secondary alcohols, though its reactivity may be influenced by the constrained cyclobutane ring system. Potential reactions include:
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Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or potassium permanganate, as mentioned in analogous contexts for secondary alcohols.
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Esterification: Reaction with carboxylic acids or acid chlorides would yield the corresponding esters, potentially useful for creating prodrugs or derivatives with modified physicochemical properties.
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Etherification: Treatment with alkyl halides under basic conditions could convert the hydroxyl to an ether functionality, providing a means to modify the hydrogen-bonding capabilities of the molecule.
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Dehydration: Under acidic conditions, the hydroxyl group might undergo dehydration, though this reaction could be complicated by the ring strain of the cyclobutane system.
Amine Functionality Reactivity
The secondary amine functionality in trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol represents another reactive site with several potential transformations:
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Acylation: Reaction with acid chlorides or anhydrides would yield the corresponding amides, reducing the hydrogen bond donating capability of the nitrogen while maintaining its accepting ability.
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Alkylation: Treatment with alkyl halides could generate tertiary amines, though over-alkylation to quaternary ammonium salts represents a potential complication.
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Reductive Amination: The secondary amine could undergo further reductive amination with aldehydes or ketones, providing access to more complex tertiary amine derivatives.
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Coordination Chemistry: The nitrogen atom, with its lone pair, could coordinate with metals, potentially enabling applications in coordination chemistry or catalysis.
Cyclobutane Ring Properties
The cyclobutane ring in trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol contributes several distinctive properties to the compound's chemical behavior:
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Ring Strain: The four-membered ring possesses significant angle strain (approximately 26 kcal/mol), which can influence the compound's stability and reactivity, potentially making it susceptible to ring-opening reactions under certain conditions.
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Conformational Rigidity: Despite some flexibility through ring puckering, the cyclobutane ring provides a relatively rigid scaffold compared to acyclic systems, constraining the spatial orientation of the hydroxyl and amino substituents.
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Metabolic Considerations: The cyclobutane ring might confer increased metabolic stability compared to linear analogs, as cyclic structures are often less susceptible to certain metabolic enzymes.
The combination of these properties creates a unique chemical profile that distinguishes trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol from acyclic analogs or compounds containing different ring systems.
Comparative Analysis with Related Compounds
Structural Comparison with Related Cyclobutanol Derivatives
A comparative analysis of trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol with structurally related compounds provides insights into its distinctive features and potential properties:
This comparison highlights the structural uniqueness of trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol, particularly in terms of the aromatic character introduced by the 2-methoxyphenyl group, which is absent in the related compounds documented in the literature.
Functional Comparison and Structure-Activity Relationships
The structural features of trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol suggest several potential advantages compared to related compounds:
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Enhanced Target Interaction: The 2-methoxyphenyl group provides an aromatic system that could engage in π-π stacking or hydrophobic interactions with protein binding pockets, potentially enhancing binding affinity and selectivity.
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Additional Hydrogen Bonding: The methoxy substituent on the phenyl ring serves as an additional hydrogen bond acceptor compared to simpler alkyl substituents, potentially enabling more specific interactions with biological targets.
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Conformational Effects: The benzyl-type linkage between the amine and the aromatic ring introduces additional conformational flexibility compared to the more rigid direct attachment of the aromatic system to the cyclobutane ring.
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Metabolic Considerations: The 2-methoxyphenyl group might influence metabolic stability and clearance pathways differently from aliphatic substituents, potentially affecting pharmacokinetic properties.
These structure-activity relationships could guide the design of analogs with optimized properties for specific applications.
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